Cas no 16630-91-4 (2-Methylheptanal)

2-Methylheptanal 化学的及び物理的性質
名前と識別子
-
- Heptanal, 2-methyl-
- 2-methylheptan-1-al
- 2-methylheptanal
- Einecs 240-685-5
- NS00052341
- methylheptanal
- DTXSID60937186
- starbld0008961
- 2-Methylheptanal #
- AKOS006324772
- SCHEMBL277790
- FT-0696992
- 16630-91-4
- 2-METHYL HEPTALDEHYDE
- 2-Methylheptanal
-
- インチ: InChI=1S/C8H16O/c1-3-4-5-6-8(2)7-9/h7-8H,3-6H2,1-2H3
- InChIKey: DHEKCFIOOSCJRW-UHFFFAOYSA-N
- ほほえんだ: CC(CCCCC)C=O
計算された属性
- せいみつぶんしりょう: 128.12018
- どういたいしつりょう: 128.120115130g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 5
- 複雑さ: 69
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- 互変異性体の数: 2
- トポロジー分子極性表面積: 17.1Ų
じっけんとくせい
- 密度みつど: 0.8310 (estimate)
- ゆうかいてん: 13.5°C (estimate)
- ふってん: 167.67°C (estimate)
- 屈折率: 1.4163 (estimate)
- PSA: 17.07
2-Methylheptanal 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M311840-2.5g |
2-Methylheptanal |
16630-91-4 | 2.5g |
$ 1200.00 | 2023-09-07 | ||
TRC | M311840-250mg |
2-Methylheptanal |
16630-91-4 | 250mg |
$184.00 | 2023-05-17 |
2-Methylheptanal 関連文献
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1. Remote stereocontrol by utilizing intramolecular carbonyl reduction with boranesToshiro Harada,Yasuhiro Matsuda,Satoru Imanaka,Akira Oku J. Chem. Soc. Chem. Commun. 1990 1641
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Helen J. Martin,Svetlana Riazanskaia,C. L. Paul Thomas Analyst 2012 137 3627
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3. Polymer-supported chain homologationSteven L. Regen,Mitsuo Kodomari J. Chem. Soc. Chem. Commun. 1987 1428
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4. Cationic dinuclear rhodium complexes as catalyst precursors for the hydroformylation of alkenestJ. Carles Bayón,Pedro Esteban,Julio Real,Carmen Claver,Aurora Ruiz J. Chem. Soc. Dalton Trans. 1989 1579
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Sergio Rojas,Sonia Murcia-Mascarós,Pilar Terreros,José Luis García Fierro New J. Chem. 2001 25 1430
2-Methylheptanalに関する追加情報
2-Methylheptanal: A Comprehensive Overview
2-Methylheptanal, also known by its CAS number 16630-91-4, is a chemical compound that has garnered significant attention in various industries due to its unique properties and applications. This aldehyde, with the molecular formula C8H16O, is a branched-chain aldehyde that exhibits a pleasant, fruity aroma, making it highly valuable in the fragrance and flavor industries. Recent studies have further highlighted its potential in biochemistry and material science, underscoring its versatility and importance in modern chemical research.
The structure of 2-Methylheptanal consists of an aldehyde group (-CHO) attached to a heptyl chain with a methyl branch at the second carbon position. This branching not only influences its physical properties but also plays a crucial role in its chemical reactivity. The compound is typically synthesized through oxidation of the corresponding alcohol or via catalytic processes involving alkenes. Recent advancements in catalytic methods have improved the yield and purity of 2-Methylheptanal, making it more accessible for industrial applications.
In terms of physical properties, 2-Methylheptanal is a colorless liquid with a boiling point of approximately 155°C and a melting point around -75°C. Its solubility in water is moderate, but it readily dissolves in organic solvents such as ethanol and ether. These properties make it suitable for use in formulations where solubility and volatility are critical factors.
The aromatic profile of 2-Methylheptanal has been extensively studied, revealing its potential as a natural flavor enhancer. Recent research indicates that it contributes to the characteristic aroma of certain fruits, particularly citrus and tropical varieties, making it an invaluable ingredient in food additives and beverages. Moreover, its use in perfumery has been expanded due to its ability to blend seamlessly with other fragrance components, creating complex and appealing olfactory profiles.
Beyond its sensory applications, 2-Methylheptanal has shown promise in biochemical research. Studies have demonstrated its role as a precursor in the synthesis of more complex organic molecules, including pharmaceutical intermediates and biodegradable polymers. Its participation in aldol reactions and other carbonyl chemistry processes highlights its utility in organic synthesis.
In recent years, the environmental impact of chemicals has become a focal point for researchers and industries alike. Fortunately, 2-Methylheptanal has been found to degrade efficiently under aerobic conditions, reducing concerns about long-term environmental persistence. This biodegradability aligns with global efforts to promote sustainable chemical practices.
The synthesis and application of 2-Methylheptanal continue to evolve with advancements in green chemistry. Innovations such as enzymatic catalysis and bio-based production methods are being explored to enhance the eco-friendliness of its manufacturing processes. These developments not only improve efficiency but also contribute to reducing the carbon footprint associated with chemical production.
In conclusion, 2-Methylheptanal (CAS No. 16630-91-4) stands out as a multifaceted compound with applications spanning fragrance creation, food additives, biochemical synthesis, and beyond. Its unique properties coupled with ongoing research advancements ensure that it remains a significant player in both industrial and academic spheres for years to come.
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